molecular formula C₅H₉NO₄ B1663856 O-acetyl-L-serine CAS No. 5147-00-2

O-acetyl-L-serine

Cat. No. B1663856
CAS RN: 5147-00-2
M. Wt: 147.13 g/mol
InChI Key: VZXPDPZARILFQX-BYPYZUCNSA-N
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Description

O-acetyl-L-serine (OAS) is an α-amino acid with the chemical formula HO2CCH(NH2)CH2OC(O)CH3 . It is an intermediate in the biosynthesis of the common amino acid cysteine in bacteria and plants . OAS is used as a substrate for the identification, differentiation, and characterization of O-acetyl-L-serine (thiol)lyase (OASTL) involved in cysteine biosynthesis .


Synthesis Analysis

OAS is biosynthesized by acetylation of the serine by the enzyme serine transacetylase . The enzyme O-acetylserine (thiol)-lyase (OASTL, cysteine synthase) can catalyze the reaction of OAS with sulfide to produce cysteine . In the presence of O-acetylserine (thiol) lyase (OASTL, cysteine synthase), the reaction of OAS with sulfide produces cysteine, while with 3-hydroxy-4-pyridone (3H4P) produces mimosine .


Molecular Structure Analysis

The molecular structure of OAS is represented by the chemical formula HO2CCH(NH2)CH2OC(O)CH3 . The molecular weight of OAS is 147.13 .


Chemical Reactions Analysis

OAS is known to function as a signal molecule to regulate the expression of OAS gene clusters in response to environmental factors . It is also involved in the biosynthesis of AdoMet, which serves as a methyl donor in the methylation reactions of various biomolecules .


Physical And Chemical Properties Analysis

OAS is a white to off-white powder . It has a molar mass of 147.13 . The storage temperature for OAS is -20°C .

Safety And Hazards

OAS is considered to be toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S)-3-acetyloxy-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPDPZARILFQX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904718
Record name O-Acetyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Acetylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

O-acetyl-L-serine

CAS RN

5147-00-2, 25248-96-8
Record name O-Acetyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5147-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Acetylserine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly-O-acetylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-acetyl-L-serine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name O-Acetyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ACETYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G05L7T7ZEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name O-Acetylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,000
Citations
U Neuenschwander, M Suter, C Brunold - Plant Physiology, 1991 - academic.oup.com
… Addition of O-acetyl-L-serine at the time of the transfer caused a 100% increase … O-acetyl-L-serine but was comparable to light controls in its presence. The addition of O-acetyl-L-serine …
Number of citations: 138 academic.oup.com
GD Fasman, ER Blout - Journal of the American Chemical Society, 1960 - ACS Publications
… -O-acetyl-Lserine accompanied by an optical rotation change of approximately 100 at X5«. … , poly-L-serine (and poly-Oacetyl-L-serine), of molecular weight sufficiently high to stabilize …
Number of citations: 113 pubs.acs.org
NM Kredich - Journal of Biological Chemistry, 1971 - Elsevier
… Under conditions of sulfur starvation, O-acetyl-l-serine, a direct precursor of cysteine, is necessary for derepression and is therefore an internal inducer. Sulfide and cysteine block the …
Number of citations: 250 www.sciencedirect.com
MC Jones-Mortimer, JF Wheldrake… - Biochemical …, 1968 - portlandpress.com
… O-Acetyl-Lserine added to cells growing on glutathione or sulphate as source of sulphur … The discovery that O-acetyl-L-serine is an intermediate in cyst(e)ine biosynthesis (Kredich & …
Number of citations: 78 portlandpress.com
H Kim, MY Hirai, H Hayashi, M Chino, S Naito… - Planta, 1999 - Springer
… O-Acetyl-L-serine is a key metabolite for cysteine synthesis in higher plants and it is located at the merging step of the sulfur and nitrogen assimilation pathways (Fig. 1). Several reports …
Number of citations: 171 link.springer.com
MY Hirai, T Fujiwara, M Awazuhara, T Kimura… - The Plant …, 2003 - Wiley Online Library
… Concentrations of sulfate, O‐acetyl‐l‐serine (OAS), a positive regulator of sulfur deficiency‐responsive genes, cysteine and glutathione (GSH) were determined. Plants transferred to …
Number of citations: 387 onlinelibrary.wiley.com
K Mino, K Ishikawa - FEBS letters, 2003 - Elsevier
… O-Acetyl-L-serine is labile at high temperatures at which … pernix K1 with respect to O-acetyl-L-serine in L-cysteine … strongly inhibited the O-acetyl-L-serine sulfhydrylation reaction, …
Number of citations: 51 www.sciencedirect.com
S Østergaard, HBA Theilgaard, J Nielsen - Applied microbiology and …, 1998 - Springer
… L-cysteine biosynthetic enzyme O-acetyl-L-serine sulphhydrylase (EC 4.2… Only O-acetyl-L-serine sulphhydrylase and … (EC 4.2.99.10) have been demonstrated to use O-acetyl-Lserine as …
Number of citations: 18 link.springer.com
DT Clarkson, E Diogo, S Amâncio - Plant Physiology and Biochemistry, 1999 - Elsevier
… O-acetyl-L-serine, thyroglobulin and serum bovine albumin were from Sigma Chemical Company, St Louis, USA. DL-homocysteine thiolactone was supplied by Aldrich Chemical Co., …
Number of citations: 53 www.sciencedirect.com
WM Owais, A Kleinhofs, RA Nilan - Mutation Research/Fundamental and …, 1981 - Elsevier
… O-acetyl-L-serine can revert the L-cysteine-mediated inhibition of the azide metabolite synthesis. This may be due to the function of O-acetyl-L-serine … ) indicated that O-acetyl-L-serine is …
Number of citations: 32 www.sciencedirect.com

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